

Spectroscopic Profile of 2-(Isopropylthio)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Isopropylthio)ethanol

Cat. No.: B1295008

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Isopropylthio)ethanol** (CAS No: 40811-49-2), a sulfur-containing organic compound relevant in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols employed for their acquisition.

Spectroscopic Data Summary

The empirical formula of **2-(Isopropylthio)ethanol** is $C_5H_{12}OS$, with a molecular weight of 120.21 g/mol. The spectroscopic data presented below, sourced from the Spectral Database for Organic Compounds (SDBS), provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. The 1H and ^{13}C NMR data for **2-(Isopropylthio)ethanol** are summarized below.

1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.28	Doublet	6H	2 x CH ₃ (isopropyl)
2.54	Triplet	1H	OH
2.72	Triplet	2H	SCH ₂
2.99	Septet	1H	CH (isopropyl)
3.69	Triplet	2H	CH ₂ O

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
23.4	2 x CH ₃ (isopropyl)
33.8	SCH ₂
35.1	CH (isopropyl)
60.5	CH ₂ O

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The main absorption bands for **2-(Isopropylthio)ethanol** are presented below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360	Strong, Broad	O-H stretch
2962	Strong	C-H stretch (sp ³)
2925	Strong	C-H stretch (sp ³)
2868	Medium	C-H stretch (sp ³)
1454	Medium	C-H bend
1383	Medium	C-H bend
1364	Medium	C-H bend
1048	Strong	C-O stretch
650	Medium	C-S stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
120	30	[M] ⁺ (Molecular Ion)
105	15	[M - CH ₃] ⁺
87	100	[M - CH ₃ - H ₂ O] ⁺ (Base Peak)
77	40	[C ₃ H ₅ S] ⁺
61	55	[CH ₂ CH ₂ OH] ⁺
47	45	[CH ₂ S] ⁺
43	80	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy

A solution of **2-(Isopropylthio)ethanol** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , ~0.5-1.0 mL) and transferred to an NMR tube. The spectrum is acquired on a Fourier-transform NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

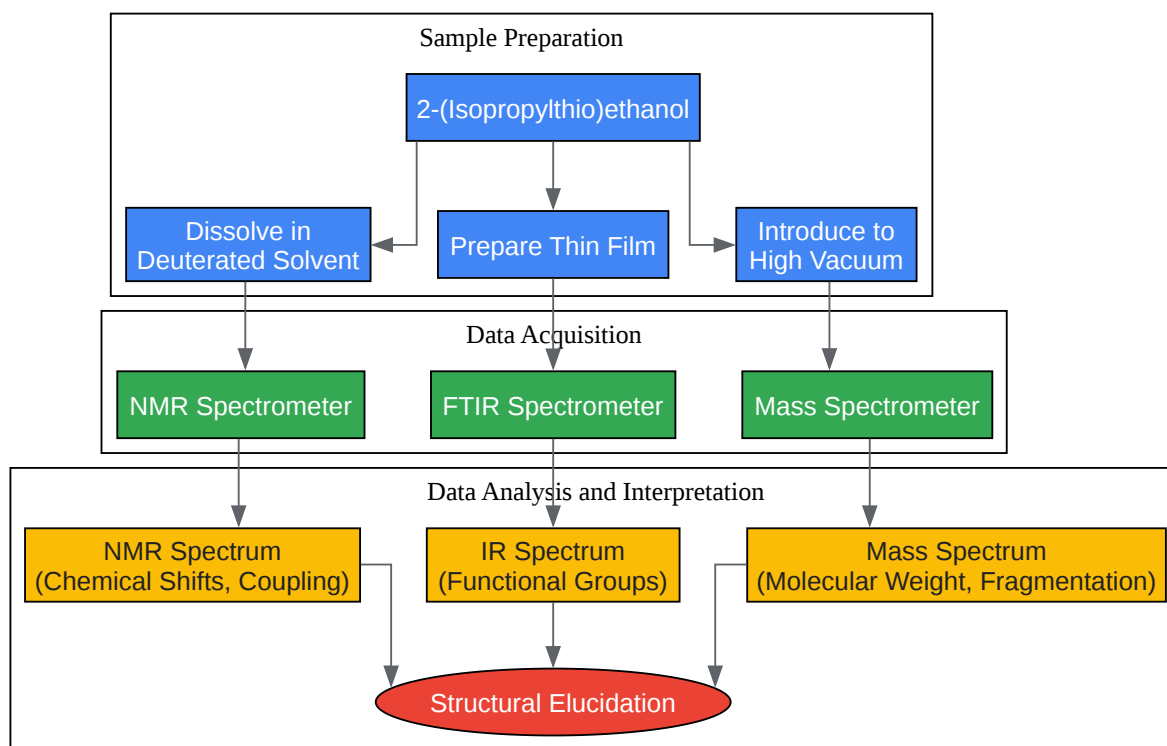
A thin film of neat liquid **2-(Isopropylthio)ethanol** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The sample is then placed in the beam path of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is recorded over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the empty plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Acquisition and Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like **2-(Isopropylthio)ethanol** is illustrated in the diagram below.



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Caption: Workflow for Spectroscopic Analysis.

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